1-Azetidin-3-yl-3-benzylurea 1-Azetidin-3-yl-3-benzylurea
Brand Name: Vulcanchem
CAS No.: 1690984-20-3
VCID: VC3112254
InChI: InChI=1S/C11H15N3O/c15-11(14-10-7-12-8-10)13-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)
SMILES: C1C(CN1)NC(=O)NCC2=CC=CC=C2
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

1-Azetidin-3-yl-3-benzylurea

CAS No.: 1690984-20-3

Cat. No.: VC3112254

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-Azetidin-3-yl-3-benzylurea - 1690984-20-3

Specification

CAS No. 1690984-20-3
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 1-(azetidin-3-yl)-3-benzylurea
Standard InChI InChI=1S/C11H15N3O/c15-11(14-10-7-12-8-10)13-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)
Standard InChI Key ABSAYGGIAAWAHO-UHFFFAOYSA-N
SMILES C1C(CN1)NC(=O)NCC2=CC=CC=C2
Canonical SMILES C1C(CN1)NC(=O)NCC2=CC=CC=C2

Introduction

Structural Characteristics and Physical Properties

1-Azetidin-3-yl-3-benzylurea consists of a four-membered azetidine ring with a urea group (-NH-CO-NH-) attached at the 3-position, where the terminal nitrogen of the urea is substituted with a benzyl group. The structural backbone can be considered a fusion of two pharmacologically relevant motifs: the strained azetidine heterocycle and the hydrogen bond-capable benzylurea.

The azetidine component provides a rigid, four-membered ring framework with significant ring strain (approximately 111 kJ/mol), contributing to the compound's reactivity. The benzylurea portion introduces hydrogen bonding capabilities through the urea group, along with lipophilic character from the benzyl substituent.

Based on analysis of related compounds, the predicted physical properties of 1-Azetidin-3-yl-3-benzylurea are presented in Table 1:

Table 1: Predicted Physical Properties of 1-Azetidin-3-yl-3-benzylurea

PropertyExpected ValueBasis for Prediction
Molecular FormulaC₁₁H₁₃N₃OStructural analysis
Molecular Weight203.24 g/molCalculated from formula
Physical StateWhite to off-white crystalline solidCommon for related urea derivatives
SolubilityModerate in polar organic solvents (DMF, DMSO, methanol); limited in waterBased on functional groups present
Melting Point150-180°C (estimated)Comparison with similar benzylurea compounds
Log P1.2-1.8 (estimated)Predicted from structure

The compound contains multiple hydrogen bond donors and acceptors, giving it potential for both intermolecular and intramolecular hydrogen bonding interactions, which would influence its crystal packing, solubility, and biological activity profiles.

Synthesis Methodologies

Several synthetic routes can be employed for the preparation of 1-Azetidin-3-yl-3-benzylurea, drawing on established methodologies for urea formation and azetidine functionalization.

Direct Urea Formation from Azetidine-3-amine

The most straightforward approach involves the reaction of azetidine-3-amine with benzyl isocyanate:

Table 2: Direct Urea Formation Method

ReagentsConditionsExpected YieldAdvantagesLimitations
Azetidine-3-amine + Benzyl isocyanateTHF or DCM, 0°C to RT, 2-4h75-85%Single-step, mild conditions, high yieldRequires handling of reactive isocyanate
Azetidine-3-amine + Benzyl isothiocyanate followed by desulfurizationDMF, RT, 12h; then Hg(OAc)₂60-70%Alternative when isocyanates unavailableMultiple steps, toxic mercury reagents

A variation of this approach uses carbonyldiimidazole (CDI) as a coupling agent between azetidine-3-amine and benzylamine:

  • Azetidine-3-amine + CDI → Activated intermediate

  • Activated intermediate + Benzylamine → 1-Azetidin-3-yl-3-benzylurea

From Protected Azetidine Precursors

Starting from protected azetidine derivatives, such as benzyl azetidin-3-ylcarbamate (Cbz-protected azetidine-3-amine), offers controlled functionalization:

  • Deprotection of benzyl azetidin-3-ylcarbamate to yield azetidine-3-amine

  • Reaction with benzyl isocyanate to form 1-Azetidin-3-yl-3-benzylurea

Researchers have reported related transformations using a single-step synthesis approach for functionalizing azetidines at the 3-position , which could be adapted for preparing 1-Azetidin-3-yl-3-benzylurea.

Palladium-Catalyzed Approaches

Recent advances in palladium-catalyzed amidation offer alternative routes to unsymmetrically substituted ureas :

Table 3: Palladium-Catalyzed Method Parameters

Catalyst SystemSubstratesConditionsNotes
Pd(OAc)₂/BINAPAryl bromides + azetidine-3-ureaToluene, K₃PO₄, 100°C, 24hSuitable for aryl coupling
Pd₂(dba)₃/XantphosAryl chlorides + azetidine-3-ureaDioxane, Cs₂CO₃, 110°C, 36hHigher thermal stability

This approach has advantages for library generation and late-stage functionalization in medicinal chemistry applications.

Chemical Reactivity and Properties

The chemical behavior of 1-Azetidin-3-yl-3-benzylurea is governed by its constituent functional groups: the azetidine ring, the urea linkage, and the benzyl moiety.

Reactivity Patterns

Table 4: Predicted Reactivity Patterns of 1-Azetidin-3-yl-3-benzylurea

Functional GroupTypical ReactivityPotential Transformations
Azetidine RingRing strain-induced reactionsRing opening, N-functionalization, C-H activation at positions 2 and 4
Urea GroupNucleophilic/electrophilic at carbonylHydrolysis (acid/base), transamidation, reduction to methylene
Benzyl GroupBenzylic C-H activationOxidation, halogenation, deprotonation under strong base

The nitrogen atom of the azetidine ring exhibits nucleophilic character and can undergo various alkylation or acylation reactions. The strained four-membered ring makes azetidines susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.

The urea functionality (-NH-CO-NH-) can participate in hydrogen bonding as both donor and acceptor, influencing intermolecular associations and solubility properties. Under harsh conditions, the urea group can undergo hydrolysis to yield the corresponding amine and carbamic acid, with the latter typically decomposing to carbon dioxide and another amine.

Spectroscopic Characteristics

The spectroscopic profile of 1-Azetidin-3-yl-3-benzylurea would exhibit distinctive features:

Table 5: Predicted Spectroscopic Properties

Spectroscopic MethodExpected Key Features
IR SpectroscopyN-H stretching (3300-3400 cm⁻¹), C=O stretching (1640-1660 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹)
¹H NMRAzetidine CH₂ (3.5-4.2 ppm, complex multiplets), urea NH (5.5-7.0 ppm, broad), benzyl CH₂ (4.3-4.5 ppm), aromatic protons (7.2-7.4 ppm)
¹³C NMRUrea carbonyl (155-158 ppm), aromatic carbons (126-140 ppm), benzyl CH₂ (43-45 ppm), azetidine carbons (CH₂: 50-55 ppm, CH: 42-46 ppm)
Mass SpectrometryMolecular ion [M+H]⁺ at m/z 204, fragmentation pattern showing loss of benzyl (m/z 91) and cleavage patterns characteristic of ureas

Biological Activity and Applications

While specific biological activity data for 1-Azetidin-3-yl-3-benzylurea is limited in the published literature, structure-activity relationship analysis based on related compounds suggests several potential applications.

Structural FeaturePotential Biological ActivityReference CompoundsActivity Level
Azetidine CoreAntimalarialBicyclic azetidine BRD3914EC₅₀ = 15 nM against P. falciparum
Benzylurea MoietyEnzyme inhibition (kinases)Substituted benzylureasIC₅₀ range: 50-500 nM
Combined ScaffoldCNS activity (receptor modulation)Related azetidine-containing ureasPredicted binding to central receptors

Azetidine-containing compounds have shown significant antimalarial activity, as exemplified by the bicyclic azetidine compound BRD3914, which demonstrated efficacy against Plasmodium falciparum with an EC₅₀ of 15 nM and favorable safety profile compared to existing antimalarials .

The benzylurea motif appears in numerous kinase inhibitors, suggesting potential applications in cancer research and inflammatory disease treatment. The urea linkage provides hydrogen bonding capabilities critical for interaction with protein binding sites, while the benzyl group can occupy hydrophobic pockets in target proteins.

Synthesis Applications

In synthetic chemistry, 1-Azetidin-3-yl-3-benzylurea can serve as:

  • A building block for more complex medicinal compounds

  • A precursor for polymer synthesis, particularly in the development of polyamines

  • A model compound for studying stereoselective reactions at the azetidine C3 position

Materials Science Applications

The hydrogen bonding capabilities of 1-Azetidin-3-yl-3-benzylurea make it potentially valuable in:

  • Self-assembling supramolecular structures

  • Hydrogen bond-driven gel formation

  • Crystal engineering applications

  • Polymer additives for modified physical properties

Structure-Activity Relationships

Comparative analysis between 1-Azetidin-3-yl-3-benzylurea and structurally related compounds provides insights into its potential properties and behavior.

Table 7: Structure-Activity Comparison with Related Compounds

CompoundStructural RelationshipComparative PropertiesRef
Benzyl azetidin-3-ylcarbamateCarbamate vs. urea linkageLess H-bonding capacity, different hydrolytic stability
1-Benzylazetidin-3-olN-benzyl on azetidine vs. benzylurea at C3Different spatial arrangement, lower H-bonding capacity
(1-Benzhydrylazetidin-3-yl)methanolDifferent substitution patternIncreased lipophilicity, different receptor interaction profile
1-(Azetidin-3-yl)-N,N-dimethylmethanamineDifferent C3 substituentIncreased basicity, different H-bonding profile

The replacement of the benzylurea moiety with other functional groups significantly alters the compound's physiochemical properties and potential biological interactions. For example, the carbamate in benzyl azetidin-3-ylcarbamate provides fewer hydrogen bonding sites compared to the urea in 1-Azetidin-3-yl-3-benzylurea, potentially resulting in different binding profiles with biological targets.

Similarly, the direct N-benzylation in 1-benzylazetidin-3-ol creates a significantly different spatial arrangement of key pharmacophoric elements compared to 1-Azetidin-3-yl-3-benzylurea, where the benzylurea extends from the C3 position.

ConditionExpected StabilityRecommended Storage
TemperatureStable at room temperatureStore below 30°C in sealed containers
LightPotentially photosensitive due to aromatic groupAmber containers recommended
HumidityHygroscopic due to H-bonding capabilitiesMaintain in dry conditions with desiccant
pH StabilityStable at neutral pH; unstable in strong acid/baseAvoid exposure to extreme pH conditions
OxidationModerate stabilityProtect from strong oxidizing agents

For long-term storage, maintaining the compound under inert atmosphere (nitrogen or argon) in sealed containers with desiccant at 2-8°C would be prudent to prevent degradation.

Analytical Methods for Characterization

Comprehensive characterization of 1-Azetidin-3-yl-3-benzylurea requires multiple analytical techniques:

Table 9: Analytical Methods for Characterization

Analytical TechniqueApplicationExpected Results
HPLCPurity determinationSingle peak at specific retention time (system-dependent)
LC-MSIdentity confirmation[M+H]⁺ at m/z 204, characteristic fragmentation pattern
X-ray Crystallography3D structure elucidationCrystal parameters, bond angles, H-bonding network
Elemental AnalysisComposition verificationC: 65.01%, H: 6.45%, N: 20.68%, O: 7.87% (calculated)
TLCReaction monitoringSingle spot, Rf value system-dependent (typically 0.3-0.5 in EtOAc/hexanes)
Optical RotationChirality assessmentIf synthesized from chiral precursors, specific rotation would be measurable

HPLC methods typically employ reversed-phase conditions (C18 column) with gradient elution using acetonitrile/water with 0.1% formic acid, monitoring at 220 and 254 nm wavelengths.

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